molecular formula C14H20N2O4 B13011385 (S)-methyl 3-methyl-3-nitro-2-((S)-1-phenylethylamino)butanoate

(S)-methyl 3-methyl-3-nitro-2-((S)-1-phenylethylamino)butanoate

Cat. No.: B13011385
M. Wt: 280.32 g/mol
InChI Key: CKKDYRPKMREELC-CMPLNLGQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Methyl 3-methyl-3-nitro-2-(((S)-1-phenylethyl)amino)butanoate is a chiral compound with potential applications in various fields of chemistry and biology. This compound is characterized by its complex structure, which includes a nitro group, an amino group, and a phenylethyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 3-methyl-3-nitro-2-(((S)-1-phenylethyl)amino)butanoate typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by the introduction of the amino group through reductive amination. The final step often involves esterification to form the methyl ester. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of (S)-Methyl 3-methyl-3-nitro-2-(((S)-1-phenylethyl)amino)butanoate may involve large-scale nitration and amination processes. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 3-methyl-3-nitro-2-(((S)-1-phenylethyl)amino)butanoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different amines.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with palladium catalysts, sodium borohydride, and lithium aluminum hydride. Solvents such as ethanol, methanol, and dichloromethane are often used to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield various amines, while substitution reactions can introduce different functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(S)-Methyl 3-methyl-3-nitro-2-(((S)-1-phenylethyl)amino)butanoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or drug candidate.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Methyl 3-methyl-3-nitro-2-(((S)-1-phenylethyl)amino)butanoate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-Methyl 3-methyl-3-nitro-2-((®-1-phenylethyl)amino)butanoate: The enantiomer of the compound with similar chemical properties but different biological activity.

    Methyl 3-methyl-3-nitro-2-amino-butanoate: Lacks the phenylethyl group, resulting in different reactivity and applications.

    Ethyl 3-methyl-3-nitro-2-(((S)-1-phenylethyl)amino)butanoate: Similar structure with an ethyl ester instead of a methyl ester, affecting its physical and chemical properties.

Uniqueness

(S)-Methyl 3-methyl-3-nitro-2-(((S)-1-phenylethyl)amino)butanoate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its chiral nature allows for selective interactions with biological targets, making it a valuable compound for research and development in various fields.

Biological Activity

(S)-methyl 3-methyl-3-nitro-2-((S)-1-phenylethylamino)butanoate is a chiral organic compound notable for its complex structure, which includes a methyl ester, a nitro group, and an amine functionality. This compound has garnered attention in medicinal chemistry due to its predicted biological activities, including potential anti-inflammatory and analgesic properties. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

  • Molecular Formula : C13H18N2O4
  • Molecular Weight : 266.29 g/mol
  • CAS Number : 1093192-03-0
  • Structural Features :
    • Nitro group
    • Amino group
    • Phenylethyl moiety

The presence of both the nitro and amine functionalities is significant as they are often associated with enhanced interactions with biological targets such as enzymes and receptors .

Anti-inflammatory and Analgesic Properties

Computational studies have suggested that this compound may exhibit various pharmacological effects:

  • Anti-inflammatory Activity : The compound's structure suggests it may inhibit pro-inflammatory pathways, potentially making it useful in treating conditions like arthritis or other inflammatory diseases.
  • Analgesic Effects : Similar compounds have shown promise in pain management, indicating that this compound could serve as a lead for developing new analgesics .

The biological activity of this compound is hypothesized to involve:

  • Binding Interactions : Molecular docking simulations indicate that the compound could interact with various biological macromolecules, including enzymes and receptors. The nitro and amino groups can form hydrogen bonds and electrostatic interactions that influence enzyme activity .
  • Lipophilicity Enhancement : The phenylethyl group increases the compound's lipophilicity, facilitating its passage through biological membranes, which is critical for its bioavailability .

Case Studies and Experimental Data

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Computational Study Predicted anti-inflammatory and analgesic properties through molecular docking simulations.
Pharmacological Review Highlighted similar compounds' effectiveness in inhibiting specific enzyme pathways related to inflammation.
Synthesis Research Discussed synthetic routes that preserve the compound's stereochemistry crucial for biological activity.

Properties

Molecular Formula

C14H20N2O4

Molecular Weight

280.32 g/mol

IUPAC Name

methyl (2S)-3-methyl-3-nitro-2-[[(1S)-1-phenylethyl]amino]butanoate

InChI

InChI=1S/C14H20N2O4/c1-10(11-8-6-5-7-9-11)15-12(13(17)20-4)14(2,3)16(18)19/h5-10,12,15H,1-4H3/t10-,12+/m0/s1

InChI Key

CKKDYRPKMREELC-CMPLNLGQSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N[C@H](C(=O)OC)C(C)(C)[N+](=O)[O-]

Canonical SMILES

CC(C1=CC=CC=C1)NC(C(=O)OC)C(C)(C)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.